7-Methylbenzo[b]thiophen-2-amine
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Overview
Description
7-Methylbenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing sulfur. This compound, specifically, has a methyl group attached to the 7th position and an amine group at the 2nd position on the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[b]thiophen-2-amine can be achieved through several methods. Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
7-Methylbenzo[b]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 7-Methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
Benzothiophene: A fused ring system with benzene and thiophene rings.
2-Aminothiophene: A thiophene derivative with an amine group at the 2nd position
Uniqueness: 7-Methylbenzo[b]thiophen-2-amine is unique due to the presence of both a methyl group and an amine group on the benzothiophene ring. This structural modification can enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
7-methyl-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H9NS/c1-6-3-2-4-7-5-8(10)11-9(6)7/h2-5H,10H2,1H3 |
InChI Key |
DQCDWPZSUWETAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(S2)N |
Origin of Product |
United States |
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